tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the formula C17H24BrN3O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 24 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 398.29 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 349.8±15.0 °C and a predicted density of 1?±.0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Research by Moskalenko and Boev (2014) focuses on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reactions leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are highlighted as promising synthons for the preparation of diverse piperidine derivatives, indicating their importance in synthetic organic chemistry and drug development processes. The methodology offers a versatile approach to synthesizing piperidine-based compounds with potential applications in medicinal chemistry (Moskalenko & Boev, 2014).
Anticancer Drug Intermediates
Zhang et al. (2018) developed a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This compound serves as a key precursor in the synthesis of various anticancer agents, underscoring the critical role of such intermediates in pharmaceutical research and development. The study not only provides a synthetic route but also emphasizes the broader application of such intermediates in the quest for effective anticancer therapies (Zhang et al., 2018).
Crizotinib Intermediate
Kong et al. (2016) discuss the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds, including crizotinib. Crizotinib is a well-known anticancer drug, and the study highlights the synthetic strategies towards creating intermediates that can be used in the synthesis of such important therapeutic agents (Kong et al., 2016).
Safety and Hazards
According to the safety data sheet, this compound should be handled with care. If inhaled, move to fresh air and seek medical attention if feeling unwell. If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical attention if irritation persists . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFSRNGPIOLBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.